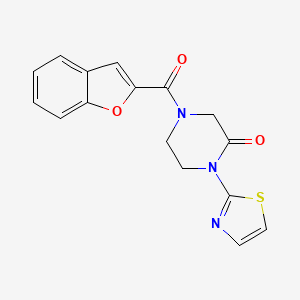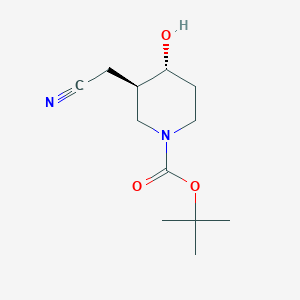![molecular formula C19H13F4N3O3 B2405914 1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide CAS No. 921539-92-6](/img/structure/B2405914.png)
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C19H13F4N3O3 and its molecular weight is 407.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Discovery and Kinase Inhibition
Compounds with related structures have been identified as potent and selective inhibitors of the Met kinase superfamily. These inhibitors demonstrate improved enzyme potency and aqueous solubility, with specific analogues showing complete tumor stasis in vivo, highlighting their potential as cancer therapeutics (Schroeder et al., 2009).
Antimicrobial Activity
Research into similar fluoroquinolone-based compounds has explored their antimicrobial efficacy. For instance, substituted phenyl-3-carboxamido-1,3-thiazolidin-4-ones, derived from related lead molecules, have been synthesized and shown to possess antifungal and antibacterial activities, suggesting the relevance of these compounds in developing new antimicrobial agents (Patel & Patel, 2010).
Synthesis and Chemical Properties
The synthesis of related compounds often explores their potential chemical properties and applications. For example, the versatile synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones from related precursors has been demonstrated, indicating the broad applicability of such compounds in synthesizing fluorinated heterocyclic compounds with potential pharmaceutical relevance (Shi et al., 1996).
Cytotoxicity and Antitumor Activity
Compounds with structural similarities have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, underscoring their potential utility in anticancer research. For instance, new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro cytotoxic activity, contributing to the search for novel antitumor agents (Hassan et al., 2014).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound belongs to the class of pyrazole carboxamide derivatives, which are known to have a broad range of biological activities . Some of these compounds have been found to exhibit nematocidal activity against M. incognita .
Mode of Action
It is known that pyrazole carboxamide derivatives can interact with biological targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Given the nematocidal activity of some pyrazole carboxamide derivatives, it is possible that the compound may interfere with essential biochemical pathways in nematodes .
Result of Action
Some pyrazole carboxamide derivatives have been found to exhibit nematocidal activity, suggesting that they may cause death or paralysis in nematodes .
properties
IUPAC Name |
1-(4-fluorophenyl)-4-methoxy-6-oxo-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F4N3O3/c1-29-15-10-16(27)26(14-8-4-12(20)5-9-14)25-17(15)18(28)24-13-6-2-11(3-7-13)19(21,22)23/h2-10H,1H3,(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMTBIKSXJQQTCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F4N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2405832.png)
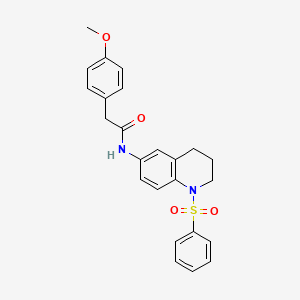
![N-[2-[[Cyano(thiophen-3-yl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2405834.png)
![1-(3-chlorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2405836.png)
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-methylbenzoate](/img/structure/B2405837.png)
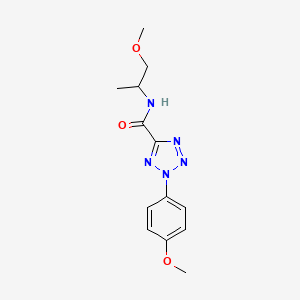
![2-[4-Ethyl-4-(4-ethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2405840.png)
![(4-Ethoxyphenyl)(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2405842.png)
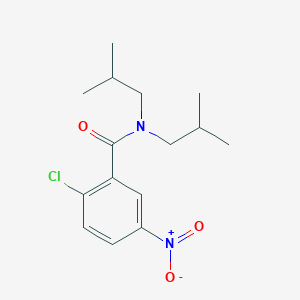
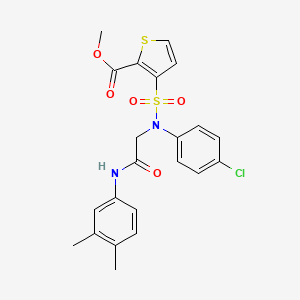

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2405852.png)
